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Introduction

Lipid 29 is a novel, ionizable amino lipid featuring a unique squaramide headgroup, designed
for the formulation of lipid nanoparticles (LNPs) for potent delivery of messenger RNA (MRNA).
Its distinct structure facilitates specific interactions with the mRNA cargo, leading to the
formation of stable and highly efficient LNPs for therapeutic applications, including mRNA
vaccines. These application notes provide an overview of Lipid 29's characteristics,
performance data, and detailed protocols for its use in developing therapeutic mMRNA vaccines.

Lipid 29's design aims to enhance mRNA delivery and subsequent protein expression. The
squaramide headgroup is hypothesized to engage in hydrogen bonding and 1t-1t stacking
interactions with mRNA, offering a more stable encapsulation compared to lipids that rely solely
on electrostatic interactions. This enhanced stability and delivery efficiency have been
demonstrated in preclinical studies involving the delivery of human erythropoietin (hEPO)
MRNA in both mice and non-human primates.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for Lipid 29-formulated LNPs (LNP-
29) as reported in preclinical studies.

Table 1: Physicochemical Characteristics of Lipid 29 LNPs
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Parameter Value Conditions Reference
pKa 6.91 TNS assay [2]
Encapsulation )

o >95% RiboGreen assay [1]
Efficiency (%)
Particle Size (Z- Dynamic Light

80 - 100 ) [1]

average, nm) Scattering (DLS)
Polydispersity Index Dynamic Light

yaispersity <01 y g [1]

(PDI)

Scattering (DLS)

Table 2: In Vivo Performance of Lipid 29-LNP Encapsulating hEPO mRNA

Maximum
Dose . Area Under Mean
. Protein )
Species (mgl/kg . the Curve Residence Reference
Concentrati )
mRNA) (AUEC) Time (MRT)
on (Emax)
Data not
specified, but
showed o
o Significantly
significantly )
) ) higher than N
CD-1 Mice 0.5 higher Not specified [1]
) predecessor
expression o
lipids
than
predecessor
lipids
Cynomolgus ~100,000 ~15,000,000
0.1 ~100 h [1]
Monkeys pg/mL h*pg/mL

Experimental Protocols
Protocol 1: Formulation of Lipid 29-mRNA LNPs

This protocol describes the formulation of Lipid 29-containing LNPs encapsulating mRNA

using a microfluidic mixing method.
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Materials:

Lipid 29 in ethanol

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

Cholesterol in ethanol

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

MRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

Ethanol, molecular biology grade

Nuclease-free water

Equipment:

Microfluidic mixing system (e.g., NanoAssemblr®)

Syringe pumps

Nuclease-free microcentrifuge tubes

Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare Lipid Stock Solution:

o In a sterile, nuclease-free tube, combine Lipid 29, DSPC, cholesterol, and DMG-
PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

o The total lipid concentration in the ethanol phase should be between 10-25 mM.

o Vortex gently to ensure a homogenous mixture.
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» Prepare mRNA Solution:

o Dilute the mRNA stock in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to
the desired concentration.

e LNP Formulation:

[¢]

Set up the microfluidic mixing system according to the manufacturer's instructions.

o

Load the lipid stock solution into one syringe and the mRNA solution into another.

[e]

Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.

o

Initiate the mixing process to allow for the self-assembly of the LNPs.
 Purification and Buffer Exchange:
o Collect the formulated LNPs.

o To remove ethanol and unencapsulated mRNA, perform dialysis against sterile PBS (pH
7.4) at 4°C for at least 18 hours, with at least three buffer changes. Alternatively, use a
TFF system for larger scale preparations.

» Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 um sterile filter.

o Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of Lipid 29-mRNA LNPs

This protocol outlines the key characterization assays to assess the quality of the formulated
LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:
e Method: Dynamic Light Scattering (DLS).

e Procedure:
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o Dilute a small aliquot of the LNP formulation in sterile PBS (pH 7.4).
o Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
o Perform the measurement in triplicate.
2. mRNA Encapsulation Efficiency:
o Method: RiboGreen® Assay.
e Procedure:
o Prepare two sets of LNP samples.

o To one set, add Triton X-100 (final concentration 0.1%) to disrupt the LNPs and release
the encapsulated mRNA (total mMRNA).

o Leave the other set untreated to measure the amount of free (unencapsulated) mRNA.

o Use the RiboGreen® reagent according to the manufacturer's protocol to quantify the
MRNA in both sets of samples using a fluorescence plate reader.

o Calculate the encapsulation efficiency using the following formula: Encapsulation
Efficiency (%) = [(Total mMRNA - Free mRNA) / Total mMRNA] x 100

Protocol 3: In Vivo Evaluation of Lipid 29-mRNA LNPs

This protocol provides a general framework for evaluating the in vivo efficacy of Lipid 29-
MRNA LNPs in a mouse model.

Materials:

Lipid 29-mRNA LNP formulation.

Control LNP formulation (e.g., empty LNPs or LNPs with a different lipid).

Sterile saline or PBS for injection.

CD-1 mice (or other appropriate strain).
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Procedure:
e Animal Acclimatization:
o Acclimatize the mice for at least one week before the experiment.
e Dosing:
o Dilute the LNP-mRNA formulation to the desired concentration in sterile saline or PBS.

o Administer the formulation to the mice via the desired route (e.g., intravenous bolus
injection). A typical dose for hLEPO mRNA is 0.5 mg/kg.

e Sample Collection:

o Collect blood samples at various time points post-injection (e.g., 2, 6, 24, 48, 72 hours) via
retro-orbital bleeding or tail vein sampling.

o Process the blood to obtain serum or plasma and store at -80°C.
e Protein Quantification:

o Quantify the expression of the protein encoded by the delivered mRNA in the serum or
plasma samples using an appropriate method, such as an enzyme-linked immunosorbent
assay (ELISA).

o Data Analysis:
o Plot the protein concentration over time to determine the pharmacokinetic profile.

o Calculate key parameters such as maximum concentration (Cmax), time to maximum
concentration (Tmax), and area under the curve (AUC).

Visualizations
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Caption: Workflow for the formulation and characterization of Lipid 29-mRNA LNPs.
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Caption: Cellular uptake and mRNA release mechanism of Lipid 29-LNPs.
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Caption: Proposed interactions between Lipid 29's squaramide headgroup and mRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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